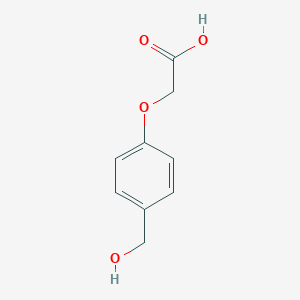

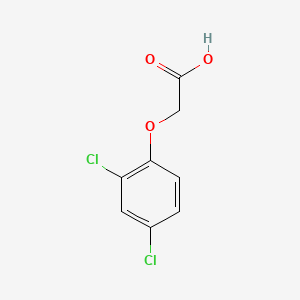

4-Hydroxymethylphenoxyacetic acid

Description

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCNQOPCYRJCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218950 | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68858-21-9 | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxymethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxymethylphenoxyacetic acid (HMPA), a valuable bifunctional molecule utilized in various scientific fields, including as a linker in solid-phase peptide synthesis and as a plant growth regulator. This document details the experimental protocol for its synthesis via the Williamson ether synthesis, along with a thorough analysis of its structural and physicochemical properties through various analytical techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (phenoxide) with a haloalkane. In this specific synthesis, 4-hydroxybenzyl alcohol acts as the phenolic precursor, which is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the ether linkage. Subsequent acidification yields the final product.

Experimental Protocol

Materials:

-

4-Hydroxybenzyl alcohol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Deprotonation of 4-Hydroxybenzyl Alcohol: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide (typically a 30% solution) or potassium hydroxide. The base should be in molar excess to ensure complete deprotonation of the phenolic hydroxyl group. Gentle warming and stirring may be applied to facilitate dissolution.

-

Addition of Chloroacetic Acid: To the resulting phenoxide solution, slowly add chloroacetic acid. The mixture is then heated to a temperature of 90-100°C for approximately 30-40 minutes under reflux to drive the nucleophilic substitution reaction to completion.[1][2]

-

Acidification: After the reaction period, the mixture is cooled to room temperature and then acidified by the dropwise addition of concentrated hydrochloric acid until the solution reaches an acidic pH, which can be confirmed with litmus paper. This step protonates the carboxylate to form the carboxylic acid, causing the product to precipitate out of the solution.[1][2]

-

Isolation and Purification: The crude product is collected by vacuum filtration. For further purification, the solid can be recrystallized from hot water.[2] Alternatively, the acidified mixture can be extracted with diethyl ether. The ether layer is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[1] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified this compound.

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the expected outcomes from various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 112-114 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~ 7.30 | Doublet | 2H | Aromatic protons (ortho to -CH₂OH) |

| ~ 6.90 | Doublet | 2H | Aromatic protons (ortho to -OCH₂COOH) |

| ~ 4.60 | Singlet | 2H | Methylene (-OCH₂COOH) |

| ~ 4.50 | Singlet | 2H | Methylene (-CH₂OH) |

| ~ 5.0 (variable) | Singlet (broad) | 1H | Hydroxyl (-CH₂OH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum is used to identify the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170-175 | Carboxylic acid carbonyl (C=O) |

| ~ 155-160 | Aromatic carbon attached to ether oxygen |

| ~ 130-135 | Aromatic quaternary carbon with -CH₂OH |

| ~ 128-130 | Aromatic CH (ortho to -CH₂OH) |

| ~ 115-120 | Aromatic CH (ortho to -OCH₂COOH) |

| ~ 65-70 | Methylene carbon (-OCH₂COOH) |

| ~ 60-65 | Methylene carbon (-CH₂OH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The IR spectrum helps in identifying the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| ~ 1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Ether, Alcohol |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Fragment Ion | Interpretation |

| 182 | [C₉H₁₀O₄]⁺• | Molecular ion (M⁺•) |

| 165 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 137 | [M - COOH]⁺ | Loss of the carboxyl group |

| 123 | [M - OCH₂COOH]⁺ | Cleavage of the ether bond |

| 107 | [HO-C₆H₄-CH₂]⁺ | Benzylic cation from ether cleavage |

| 77 | [C₆H₅]⁺ | Phenyl group |

Note: The fragmentation pattern is predicted based on the functional groups present. The base peak may vary depending on the ionization method.[3][4][5]

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound and provided a comprehensive overview of its characterization. The detailed experimental protocol and the tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the consistent production and verification of this important chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxymethylphenoxyacetic acid (CAS No. 68858-21-9), a versatile organic compound with applications in pharmaceuticals and as a plant growth regulator.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 112-114 °C | |

| Boiling Point (Predicted) | 372.6±17.0 °C | [2] |

| pKa (Predicted, Strongest Acidic) | 4 | [3] |

| LogP (Computed, XLogP3) | 0.6 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| CAS Registry Number | 68858-21-9 | [5] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility, to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Visualizations

As no specific signaling pathways for this compound are extensively documented in publicly available literature, a logical workflow for the physicochemical characterization of a novel organic compound is presented below. This workflow is essential in the early stages of drug discovery and development.

This diagram illustrates a logical progression from the synthesis and purification of a compound to its structural identification and the determination of its key physicochemical properties, culminating in a final purity assessment. This systematic approach ensures that a comprehensive and reliable profile of the compound is established before it proceeds to further biological and pharmacological evaluation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1878-84-8 CAS MSDS (4-HYDROXYPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 4. This compound | C9H10O4 | CID 194291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Hydroxymethyl)phenoxyacetic acid | 68858-21-9 [chemicalbook.com]

An In-Depth Technical Guide to 4-Hydroxymethylphenoxyacetic Acid (CAS: 68858-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid, registered under CAS number 68858-21-9, is a versatile organic compound that has found significant applications in various scientific and industrial fields. It is widely recognized for its role as an acid-labile linkage agent in solid-phase peptide synthesis (SPPS), where it is commonly referred to as the HMPA linker.[1] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in peptide synthesis and a discussion of the known biological activities of the broader class of phenoxyacetic acid derivatives.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2] It is soluble in a range of polar organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 68858-21-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 112-114 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Synonyms | HMPA Linker, p-(Hydroxymethyl)phenoxyacetic acid | [4][5] |

Applications in Research and Development

The primary application of this compound is as a linker molecule in solid-phase peptide synthesis (SPPS).[2][6] In this context, it is often referred to as the HMPA (4-Hydroxymethylphenoxyacetyl) linker. This acid-labile linker is utilized in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis.[1]

Beyond peptide synthesis, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] It is also used in biochemical research to study enzyme activity and metabolic pathways.[4]

Experimental Protocols

Attachment of this compound (HMPA Linker) to Amino-functionalized Resin

This protocol describes the general procedure for coupling the HMPA linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin) for use in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Amino-functionalized resin (e.g., aminomethyl-polystyrene)

-

This compound (HMPA linker)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Reaction vessel with a sintered glass filter

-

Orbital shaker

Procedure:

-

Swell the amino-functionalized resin in DCM in a reaction vessel for at least 30 minutes.

-

Drain the DCM.

-

Dissolve 1.2 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

-

In a separate container, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.

-

Add the dissolved this compound and HOBt to the swollen resin.

-

Add 1.2 equivalents of DIC to the resin slurry.

-

Agitate the mixture on an orbital shaker for 2-4 hours at room temperature.

-

To monitor the reaction progress, a small sample of the resin can be taken, washed thoroughly with DCM, and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, the coupling step can be repeated with fresh reagents.

-

Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the HMPA-functionalized resin under vacuum to a constant weight.

Cleavage of the Peptide from the HMPA Resin

This protocol outlines the procedure for cleaving the synthesized peptide from the HMPA resin support using trifluoroacetic acid (TFA).

Materials:

-

Peptide-bound HMPA resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon gas stream

Procedure:

-

Ensure the final Fmoc protecting group on the N-terminal amino acid of the peptide has been removed.

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The volume of the cocktail should be sufficient to swell the resin (approximately 10 mL per gram of resin).

-

Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

-

Allow the mixture to stand at room temperature for 1.5 to 2 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen or argon gas to reduce the volume.

-

Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

-

A white precipitate of the peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

References

- 1. 4-(Hydroxymethyl)phenoxyacetic acid | 68858-21-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(羟基甲基)苯氧基乙酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. 4-(Hydroxymethyl)phenoxyacetic acid | All Things Stem Cell [allthingsstemcell.com]

A Technical Guide to the Solubility of p-Hydroxymethylphenoxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-hydroxymethylphenoxyacetic acid in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a framework for solubility determination, including established experimental protocols and the expected solubility behavior based on the compound's structural analogues.

Introduction to p-Hydroxymethylphenoxyacetic Acid

p-Hydroxymethylphenoxyacetic acid, also known as 4-(hydroxymethyl)phenoxyacetic acid, is a valuable bifunctional molecule. It incorporates both a carboxylic acid and a primary alcohol, making it a useful building block in organic synthesis and a linker molecule in solid-phase synthesis, particularly in the production of peptides and other biomolecules. Its solubility is a critical parameter for its application in synthesis, purification, and formulation.

Chemical Structure:

Key Physical Properties:

-

Molecular Formula: C₉H₁₀O₄[1]

-

Molecular Weight: 182.17 g/mol

-

Melting Point: 112-114 °C

-

Appearance: White to off-white solid[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for p-hydroxymethylphenoxyacetic acid in a range of organic solvents. The most commonly cited data point is its solubility in dimethyl sulfoxide (DMSO).

Table 1: Known Quantitative Solubility of p-Hydroxymethylphenoxyacetic Acid

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100[2] | ~0.549 |

Note: The original source suggests the use of sonication to achieve this solubility in DMSO and notes that the hygroscopic nature of DMSO can impact solubility[2].

Expected Solubility Profile

Based on the solubility of structurally similar compounds, such as p-hydroxyphenylacetic acid, a qualitative solubility profile for p-hydroxymethylphenoxyacetic acid in common organic solvents can be predicted. The presence of both a polar carboxylic acid and a hydroxymethyl group suggests that the compound will be most soluble in polar solvents, particularly those capable of hydrogen bonding.

A study on the solubility of p-hydroxyphenylacetic acid, a close structural analogue, reported its solubility in a range of solvents including water, methanol, ethanol, 2-propanol, and acetone[3][4][5]. It is therefore reasonable to expect p-hydroxymethylphenoxyacetic acid to exhibit solubility in these and other polar organic solvents.

Table 2: Predicted Solubility of p-Hydroxymethylphenoxyacetic Acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with both the carboxylic acid and hydroxymethyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have moderate to high polarity. |

| Non-Polar | Hexane, Toluene, Chloroform | Low to Insoluble | Lack of favorable interactions with the polar functional groups of the solute. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

p-Hydroxymethylphenoxyacetic acid (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid p-hydroxymethylphenoxyacetic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of p-hydroxymethylphenoxyacetic acid.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like p-hydroxymethylphenoxyacetic acid.

Caption: Workflow for experimental solubility determination.

Synthesis Pathway of a Phenoxyacetic Acid Derivative

While the specific synthesis of p-hydroxymethylphenoxyacetic acid can vary, a general synthetic route for phenoxyacetic acids involves the Williamson ether synthesis. The diagram below outlines this common pathway.

Caption: General synthesis of phenoxyacetic acids.

Conclusion

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pure.ul.ie [pure.ul.ie]

- 4. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents (2002) | Sandra Gracin | 132 Citations [scispace.com]

- 5. diva-portal.org [diva-portal.org]

Biological activity of phenoxyacetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetic acid scaffold is a remarkably versatile chemical framework that serves as the foundation for a vast array of biologically active molecules.[1][2] From its early, revolutionary applications in agriculture as synthetic auxin herbicides to its current exploration in cutting-edge drug development, the phenoxyacetic acid core has proven to be a privileged structure in medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the diverse biological activities of its derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation. We will delve into their roles as herbicides, anti-inflammatory agents, anticancer therapeutics, and antimicrobials, offering field-proven insights to inform and guide future research and development.

The Phenoxyacetic Acid Core: A Privileged Scaffold

Phenoxyacetic acid is an organic compound characterized by a phenyl ring linked to an acetic acid moiety through an ether bond (O-phenyl derivative of glycolic acid).[1][3] This simple structure, first synthesized in 1880, belies its chemical versatility.[3] The aromatic ring and the carboxylic acid group provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the development of numerous commercial drugs and agrochemicals, including Tiaprofenic acid (anti-inflammatory), 2,4-D (herbicide), and Aceclofenac (anti-inflammatory).[1]

The general synthesis of these derivatives is often straightforward, typically involving the reaction of a substituted phenolate with a chloroacetate derivative, making this scaffold highly accessible for library synthesis and lead optimization campaigns.[3][4]

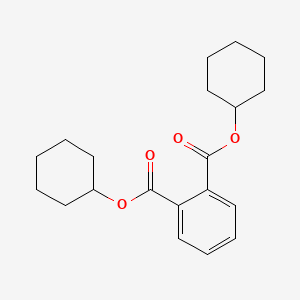

Caption: General synthetic workflow for phenoxyacetic acid derivatives.

Major Biological Activities and Mechanisms of Action

The functional diversity of phenoxyacetic acid derivatives stems from their ability to interact with a wide range of biological targets. Below, we explore the most significant and well-characterized activities.

Herbicidal Activity: The Auxin Mimics

The first major application of this class of compounds was in agriculture. Phenoxy herbicides revolutionized weed control in the 1940s and remain in widespread use.[5][6]

-

Mechanism of Action: The primary herbicidal mechanism is the mimicry of the natural plant growth hormone, indole-3-acetic acid (IAA).[5][6] These synthetic auxins bind to auxin receptors, leading to the overstimulation and disruption of normal growth processes in broadleaf weeds. This induces rapid, uncontrolled cell division and elongation, ultimately causing the plant to "grow to death."[5] Their selectivity for broadleaf plants allows them to be used in monocot crops like corn and wheat.[5] Key examples include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[5]

Caption: Mechanism of auxin-mimicking phenoxyacetic acid herbicides.

A distinct class of these derivatives, known as "fops," acts by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in grasses.[5] This provides a complementary mechanism of action, targeting grassy weeds rather than broadleaf ones.[5]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major focus of modern drug development for this scaffold is in creating safer nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism of Action: Many phenoxyacetic acid derivatives achieve their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] COX-2 is an inducible enzyme that plays a key role in synthesizing prostaglandins, which are mediators of pain and inflammation.[7] Unlike the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa, selective inhibition of COX-2 can reduce inflammation with a lower risk of gastrointestinal side effects.[7][9] The presence of specific substitutions, such as a para-sulfonamide or methylsulfonyl group on an adjacent aryl ring, is a common structural feature that confers COX-2 selectivity.[7]

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Anticancer Activity: Inducing Cell Death

The potential of phenoxyacetic acid derivatives as anticancer agents is an area of intense research, with multiple mechanisms of action being uncovered.

-

Mechanisms of Action:

-

Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][11] For example, novel phenoxyacetamide derivatives have demonstrated potent activity against liver cancer (HepG2) cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, triggering both intrinsic and extrinsic apoptotic pathways.[11]

-

PARP-1 Inhibition: Some compounds act as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[10][11] By inhibiting PARP-1, these agents can prevent cancer cells from repairing DNA damage, leading to cell death, a mechanism particularly effective in cancers with existing DNA repair deficiencies.

-

Cell Cycle Arrest: Phenoxazine derivatives, a related class, can cause cell cycle arrest, often at the G2/M or sub G0/G1 phase, preventing cancer cells from proliferating.[12]

-

COX-2 Inhibition in Cancer: The anti-inflammatory COX-2 inhibitory pathway is also relevant to oncology. COX-2 is overexpressed in various cancers and contributes to tumor growth and development.[13] Therefore, COX-2 inhibiting derivatives can also exert an anticancer effect.[13]

-

Antimicrobial and Antitubercular Activity

The phenoxyacetic acid core is present in numerous compounds with significant activity against bacteria, fungi, and mycobacteria.[1][2][14]

-

Mechanisms of Action: The mechanisms are diverse and depend on the specific derivative. Some compounds disrupt cell wall synthesis, while others interfere with essential metabolic pathways. For example, pyrazoline-containing phenoxyacetic acid derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, including isoniazid-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/ml.[15] The structure-activity relationship studies indicate that the presence of specific heterocyclic rings and substitutions on the phenyl group are crucial for potent antimicrobial effects.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature, position, and number of substituents on the phenoxyacetic acid scaffold.

-

Herbicidal Activity: For auxin mimics, the presence and position of chlorine atoms on the phenyl ring are critical. For instance, the herbicidal activity of chlorophenoxyacetic acids is strongly influenced by the number and location of chlorine substituents.[16][17]

-

Anti-inflammatory (COX-2) Activity: High COX-2 selectivity is often achieved by incorporating a second aryl group that bears a para-SO2Me or SO2NH2 moiety.[7] This allows the molecule to fit into a secondary pocket present in the COX-2 active site but not in COX-1.

-

Anticancer Activity: For anticancer derivatives, halogen substitutions on the aromatic ring often enhance cytotoxic activity.[13] For example, a derivative with a 4-nitrophenoxy group, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic properties.[13]

-

Antisickling Activity: Quantitative SAR (QSAR) studies on phenoxyacetic acids as antisickling agents have shown that potency correlates positively with the hydrophobicity (π values) and electron-withdrawing character (σ constants) of substituents at the ortho, meta, and para positions.[18]

Key Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are representative, step-by-step methodologies for assessing the key biological activities of phenoxyacetic acid derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test phenoxyacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., 5-Fluorouracil).[10]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use male Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group 1: Control (Vehicle only)

-

Group 2: Carrageenan only

-

Group 3: Reference Drug (e.g., Celecoxib) + Carrageenan

-

Group 4+: Test Compound (at various doses) + Carrageenan

-

-

Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only group using the formula:

-

% Inhibition = [(VC - VT) / VC] * 100

-

Where VC is the mean increase in paw volume in the control group and VT is the mean increase in paw volume in the treated group. A significant reduction in paw edema indicates anti-inflammatory activity.[19]

-

Quantitative Data Summary

The efficacy of phenoxyacetic acid derivatives is often quantified by their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These metrics are crucial for comparing the potency of different compounds and for guiding SAR studies.

Table 1: Selected Biological Activities of Phenoxyacetic Acid Derivatives

| Compound ID/Name | Target/Assay | Biological Activity | Potency (IC50/EC50) | Reference |

| Compound 7b | COX-2 Enzyme | Anti-inflammatory | 0.06 µM | [7] |

| Compound 5f | COX-2 Enzyme | Anti-inflammatory | 0.07 µM | [7] |

| Compound 7b | PTZ-induced seizures | Anticonvulsant | 100% seizure protection | [20] |

| Compound 16 | FFA1 Receptor | Antidiabetic (Agonist) | 43.6 nM | [21] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | Anticancer (Cytotoxic) | 0.194 µg/mL | [1] |

| Phenoxyacetamide I | HepG2 Cancer Cells | Anticancer (Cytotoxic) | 1.43 µM | [11] |

| Pyrazoline deriv. 3f | M. tuberculosis H37Rv | Antitubercular | 0.06 µg/mL (MIC) | [15] |

| Pyrazoline deriv. 6a | COX-2 Enzyme | Anti-inflammatory | 0.03 µM | [9] |

Conclusion and Future Directions

The phenoxyacetic acid scaffold continues to be a cornerstone of chemical biology and drug discovery. Its derivatives have demonstrated a remarkable spectrum of biological activities, from controlling agricultural weeds to treating complex human diseases like cancer and epilepsy.[1][10][20] The ease of synthesis and the potential for multi-faceted chemical modification ensure its relevance for the foreseeable future.

Future research should focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., combined COX-2 and PARP-1 inhibition) for synergistic therapeutic effects in complex diseases like cancer.

-

Improving Selectivity and Safety: Further refining SAR to develop derivatives with higher selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.

-

Novel Mechanisms: Exploring new biological targets for this scaffold beyond the well-established ones, potentially uncovering novel therapeutic applications.

By integrating rational drug design, robust biological evaluation, and a deep understanding of mechanism and SAR, researchers can continue to unlock the immense therapeutic potential held within the phenoxyacetic acid framework.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 11. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

- 20. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxymethylphenoxyacetic Acid: A Technical Guide for Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenoxyacetic acid (4-HMPA), also known as 4-Hydroxyphenylacetic acid (4-HPA), is a synthetic compound exhibiting significant potential as a plant growth regulator. Possessing auxin-like activity, 4-HMPA has been demonstrated to influence key aspects of plant development, including the promotion of root growth and overall plant vigor, which can contribute to enhanced crop yield and increased resilience to environmental stressors.[1][2] This technical guide provides a comprehensive overview of the current knowledge on 4-HMPA, including its synthesis, mechanism of action, and potential applications in agriculture. While quantitative data on crop yield improvements are limited in publicly available literature, this document consolidates existing information and provides generalized protocols for its experimental application.

Introduction

Plant growth regulators are crucial tools in modern agriculture for manipulating plant development to improve crop quality and yield. Auxins, a class of phytohormones, play a central role in regulating cell division, elongation, and differentiation. Synthetic auxins, such as 4-HMPA, mimic the effects of endogenous auxins and can be applied exogenously to elicit desired physiological responses. 4-HMPA's chemical structure allows it to interact with plant hormone signaling pathways, making it a valuable compound for agricultural research and development.[1][2]

Chemical Properties and Synthesis

Chemical Name: this compound Synonyms: 4-Hydroxyphenylacetic acid (4-HPA), (4-(hydroxymethyl)phenoxy)acetic acid CAS Number: 68858-21-9 Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol

Synthesis:

A general method for the synthesis of this compound involves the reaction of a salt of phenol or methylphenol with a salt of chloroacetic acid. The resulting phenoxyacetic acid is then chlorinated to produce the final product. A more specific laboratory-scale synthesis of a related compound, 4-(hydroxymethyl)phenylacetic acid from 4-bromomethylphenylacetic acid, has been described.[3] This procedure involves the hydrolysis of 4-bromomethylphenylacetic acid in an aqueous solution of sodium hydroxide, followed by acidification to yield the product.

Detailed Synthesis Protocol (Example for a related compound):

-

Reaction Setup: To a solution of sodium hydroxide in water, add 4-bromomethylphenylacetic acid.

-

Reaction Conditions: Stir the resulting mixture at room temperature overnight.

-

Work-up: Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC). Upon completion, carefully acidify the reaction mixture with a strong acid, such as concentrated sulfuric acid, to a pH of approximately 2.

-

Purification: The product can be extracted using an organic solvent like ethyl acetate. The combined organic phases are then washed, dried, and concentrated. Crystallization from a suitable solvent system yields the purified 4-(hydroxymethyl)phenylacetic acid.[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of 4-HMPA is attributed to its auxin-like activity.[1][2] Auxins exert their effects by binding to specific receptor proteins in the nucleus, which then triggers a signaling cascade leading to changes in gene expression.

The General Auxin Signaling Pathway:

The canonical auxin signaling pathway involves three main components:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA proteins: These act as transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes involved in various aspects of plant growth and development.

Caption: General Auxin Signaling Pathway.

It is hypothesized that 4-HMPA, due to its structural similarity to natural auxins, interacts with the TIR1/AFB receptors to initiate this signaling cascade, leading to the observed effects on plant growth, such as root development.

Effects on Plant Growth and Development

4-HMPA is reported to be a versatile plant growth regulator that promotes root development and enhances overall plant vigor.[1][2] These effects are consistent with the known roles of auxins in plants.

Root Development: Auxins are critical for the formation of lateral roots and the elongation of the primary root. By stimulating these processes, 4-HMPA can lead to a more extensive root system, which is beneficial for water and nutrient uptake.

Overall Vigor and Stress Resistance: A robust root system and balanced hormonal regulation contribute to improved plant health and resilience against environmental stressors such as drought.[1]

Quantitative Data:

While qualitative descriptions of 4-HMPA's effects are available, specific quantitative data from peer-reviewed literature on its impact on the yield of major crops like wheat and barley are currently limited. The following table summarizes the general, qualitative effects reported.

| Plant Parameter | Observed Effect of 4-HMPA | Reference |

| Root Development | Promotion | [1][2] |

| Overall Plant Vigor | Enhancement | [1][2] |

| Crop Yield | Enhancement (Implied) | [1][2] |

| Stress Resistance | Improvement (Implied) | [1] |

Experimental Protocols for Agricultural Applications

General Experimental Workflow for Cereal Trials:

Caption: Generalized Experimental Workflow.

Key Considerations for Protocol Development:

-

Dose-Response Studies: It is crucial to determine the optimal concentration of 4-HMPA. A range of concentrations should be tested to identify the most effective dose for the target crop and to avoid potential phytotoxicity at higher concentrations.

-

Application Timing: The growth stage of the plant at the time of application is critical. For cereals like wheat and barley, key stages for the application of growth regulators include tillering, stem elongation, and flag leaf emergence.

-

Application Method: Foliar spraying is a common method for applying plant growth regulators. The formulation of the spray solution, including the use of adjuvants, can affect uptake and efficacy.

-

Control Groups: A well-designed experiment must include untreated control plots to accurately assess the effects of the 4-HMPA treatment.

-

Replication and Randomization: Field trials should be conducted with multiple replications and a randomized plot design to ensure the statistical validity of the results.

-

Data Collection: A comprehensive set of data should be collected, including plant height, biomass, tiller number, grain yield, and grain quality parameters.

Future Research and Development

The potential of 4-HMPA as a plant growth regulator warrants further investigation. Key areas for future research include:

-

Quantitative Efficacy Studies: Conducting rigorous, large-scale field trials on a variety of crops to quantify the effects of 4-HMPA on yield and quality under different environmental conditions.

-

Mechanism of Action Elucidation: Investigating the specific molecular interactions between 4-HMPA and auxin receptors to fully understand its signaling pathway. This could involve genetic and molecular studies using model plants.

-

Formulation Development: Optimizing the formulation of 4-HMPA to enhance its stability, uptake, and efficacy in agricultural applications.

-

Toxicological and Environmental Impact Assessment: Conducting comprehensive studies to ensure the safety of 4-HMPA for consumers and the environment.

Conclusion

This compound is a promising synthetic auxin with demonstrated potential to positively influence plant growth and development. Its ability to promote root growth and enhance plant vigor suggests it could be a valuable tool for improving crop productivity and resilience. However, a significant need exists for more detailed, quantitative research to fully realize its potential in agriculture. This guide provides a foundation for researchers and professionals to understand the current state of knowledge and to design future studies to further explore the utility of 4-HMPA as a plant growth regulator.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Hydroxymethylphenoxyacetic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethylphenoxyacetic acid (4-HMPA) is a synthetic compound recognized for its properties as a plant growth regulator. While direct and comprehensive studies on its specific molecular mechanism of action are not extensively documented in publicly available literature, its structural analogy to the phenoxyacetic acid class of synthetic auxins provides a strong basis for a hypothesized mechanism centered around the modulation of auxin signaling pathways. This technical guide synthesizes the current understanding of auxin perception and signal transduction to propose a putative mechanism for 4-HMPA. It further outlines detailed experimental protocols to rigorously test this hypothesis and presents expected quantitative outcomes. The aim is to provide a foundational resource for researchers investigating 4-HMPA and other novel plant growth regulators.

Introduction to this compound (4-HMPA)

This compound is a chemical entity belonging to the phenoxyalkanoic acid family. Compounds in this class are well-known for their biological activity in plants, with many, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), being widely used as synthetic auxins.[1] These synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), albeit often with greater stability and potency.[2] 4-HMPA is commercially available as a plant growth regulator, and its applications often involve the promotion of root formation and overall enhancement of plant vigor, classic responses associated with auxin activity.[3]

Hypothesized Mechanism of Action: The Auxin Signaling Pathway

The central hypothesis for the mechanism of action of 4-HMPA is its function as an auxin agonist. This implies that 4-HMPA likely binds to and activates the auxin perception and signaling cascade, leading to a range of physiological responses. The canonical auxin signaling pathway involves several key components:

-

Perception: In the presence of auxin, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, directly bind to auxin.[4] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

-

Signal Transduction: The formation of the auxin-TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4]

-

Transcriptional Regulation: In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTORs (ARFs), a class of transcription factors, thereby repressing the transcription of auxin-responsive genes. The degradation of Aux/IAA proteins upon auxin perception liberates ARFs, allowing them to activate or repress the expression of a wide array of genes that regulate various aspects of plant growth and development.[3]

It is proposed that 4-HMPA, due to its structural similarity to other synthetic auxins, binds to the TIR1/AFB receptors, initiating the degradation of Aux/IAA repressors and leading to the modulation of auxin-responsive gene expression.

Signaling Pathway Diagram

Caption: Putative auxin signaling pathway initiated by 4-HMPA.

Data Presentation: Expected Quantitative Effects of 4-HMPA

Based on the hypothesized auxin-like activity of 4-HMPA, a dose-dependent effect on various plant growth parameters is anticipated. The following table summarizes the expected quantitative outcomes from auxin bioassays.

| Parameter | Low Concentration of 4-HMPA | Optimal Concentration of 4-HMPA | High Concentration of 4-HMPA | Control (No 4-HMPA) |

| Primary Root Elongation | Slight Promotion/No Effect | Inhibition | Strong Inhibition | Normal Growth |

| Lateral Root Formation | Promotion | Strong Promotion | Inhibition | Basal Level |

| Adventitious Rooting (Cuttings) | Promotion | Strong Promotion | Inhibition | Basal Level |

| Coleoptile/Hypocotyl Elongation | Promotion | Strong Promotion | Inhibition/Epinasty | Normal Growth |

| Apical Dominance | Maintained | Maintained | Potential for abnormal growth | Maintained |

| Expression of Auxin-Responsive Genes (e.g., GH3) | Upregulation | Strong Upregulation | Strong Upregulation | Basal Level |

Experimental Protocols

To validate the hypothesized mechanism of action of 4-HMPA, a series of well-established auxin bioassays should be performed.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Methodology:

-

Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Under a dim green safe light, excise the apical 2-3 mm of the coleoptiles to remove the endogenous source of auxin.

-

Cut a 10 mm segment from the sub-apical region of each coleoptile.

-

Prepare a series of test solutions of 4-HMPA at varying concentrations (e.g., 10-8 to 10-4 M) in a buffered solution (e.g., 2% sucrose and 10 mM potassium citrate, pH 5.0). Include a control solution without 4-HMPA and a positive control with a known auxin like IAA.

-

Float 10-15 coleoptile segments in a petri dish containing each test solution.

-

Incubate the petri dishes in the dark at 25°C for 24 hours.

-

Measure the final length of the coleoptile segments using a digital caliper or by projecting their image onto a screen.

-

Calculate the percentage elongation for each concentration and plot a dose-response curve.

Root Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Methodology:

-

Sterilize seeds of a model plant such as Arabidopsis thaliana or lettuce (Lactuca sativa).

-

Prepare agar plates containing a suitable growth medium (e.g., Murashige and Skoog) supplemented with a range of 4-HMPA concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

-

Sow the sterilized seeds on the agar plates.

-

Incubate the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

After 5-7 days, measure the length of the primary root for each seedling.

-

Calculate the average root length for each concentration and express it as a percentage of the control.

-

Analyze the data for statistically significant differences and determine the concentration at which 50% inhibition of root growth (IC50) occurs.

Gene Expression Analysis

This molecular assay quantifies the effect of 4-HMPA on the transcription of early auxin-responsive genes.

Methodology:

-

Grow seedlings of a model plant like Arabidopsis thaliana in liquid culture or on agar plates for 7-10 days.

-

Prepare a solution of 4-HMPA at a concentration known to elicit a physiological response (e.g., 1 µM).

-

Treat the seedlings with the 4-HMPA solution for a short duration (e.g., 30-60 minutes). Include a mock-treated control.

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable kit or protocol.

-

Synthesize cDNA from the RNA template.

-

Perform quantitative Real-Time PCR (qRT-PCR) using primers specific for known early auxin-responsive genes (e.g., GH3, SAURs, Aux/IAAs).

-

Normalize the expression levels to a reference gene (e.g., Actin or Ubiquitin).

-

Calculate the fold change in gene expression in 4-HMPA-treated samples relative to the control.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the auxin-like activity of a test compound.

Conclusion and Future Directions

The available evidence, primarily based on its classification as a plant growth regulator and its structural features, strongly suggests that this compound acts as a synthetic auxin. The proposed mechanism of action involves its interaction with the auxin signaling pathway, leading to changes in gene expression and subsequent modulation of plant growth and development. However, it is crucial to emphasize that this mechanism is, at present, hypothesized and lacks direct experimental confirmation in peer-reviewed literature.

Future research should focus on rigorously testing this hypothesis using the experimental protocols outlined in this guide. Furthermore, studies on its transport within the plant, its metabolic fate, and its potential interactions with other hormone signaling pathways would provide a more complete understanding of its biological activity. Investigating its binding affinity to different TIR1/AFB receptors could also elucidate potential species-specific effects. Such research will be invaluable for optimizing its application in agriculture and for the broader understanding of synthetic auxin biology.

References

A Technical Guide to the HMPA Linker in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, a foundational tool in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. We will delve into its discovery, history, chemical properties, and provide detailed experimental protocols for its application.

Discovery and History: A Shift Towards Milder Chemistry

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized peptide science.[1] The initial strategies, however, relied on the Boc (tert-butyloxycarbonyl) protecting group for the Nα-amino function, which required harsh cleavage conditions using strong acids like liquid hydrogen fluoride (HF) to release the final peptide from the resin.[1] This limited the synthesis of complex peptides, especially those containing sensitive modifications like glycosylation or phosphorylation, which are unstable under such conditions.[2]

This challenge spurred the development of an alternative, orthogonal protecting group strategy. In 1970, the Fmoc group was introduced, which could be removed under mild basic conditions (e.g., piperidine).[1] This created the need for a new class of linkers that were stable to this basic deprotection but could be cleaved under moderately acidic conditions that would not harm sensitive side chains.

It was in this context that Dr. R.C. Sheppard and his colleagues at the MRC Laboratory of Molecular Biology in Cambridge, UK, developed the 4-(hydroxymethyl)phenoxyacetic acid (HMPA) linker . Their work in the late 1970s and early 1980s was pivotal in establishing the now-dominant Fmoc/tBu SPPS methodology. The HMPA linker, an acid-labile p-alkoxybenzyl ester type, provided a stable anchorage for the growing peptide chain to the solid support, yet allowed for final cleavage under mild acidolysis, typically with trifluoroacetic acid (TFA).[3][4][5]

The HMPA linker's design was a significant advancement. Its benzyl alcohol handle allowed for the esterification of the first Fmoc-amino acid, and the phenoxyacetic acid moiety provided the necessary acid lability for cleavage.[6][7] This development, along with the polyamide resins also developed by Sheppard's group, paved the way for the synthesis of longer and more complex peptides with greater purity and yield.

It is important to note a common point of confusion in nomenclature. The linker is often referred to as HMPA, but this acronym is also used for the carcinogenic solvent Hexamethylphosphoramide. In peptide synthesis, HMPA specifically refers to 4-(Hydroxymethyl)phenoxyacetic acid .[8][9] A closely related and also widely used linker is HMPB , which stands for 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid.[10][11] The core principles of their application remain similar.

Chemical Mechanism and Properties

The HMPA linker is designed for the synthesis of C-terminal carboxylic acid peptides. Its utility hinges on the differential stability of the bonds involved in the SPPS process.

-

Stability : The ester bond formed between the C-terminal amino acid and the linker's hydroxymethyl group is stable to the repetitive treatments with 20% piperidine in DMF used for Fmoc group removal.[12]

-

Cleavage : The entire linker-peptide assembly is cleaved from the resin under moderately acidic conditions. Treatment with a high concentration of TFA (typically 95%, often with scavengers) protonates the ether oxygen of the phenoxyacetic acid moiety, leading to the collapse of the benzyl ester and release of the free peptide with a C-terminal carboxylic acid. This same acidic treatment simultaneously removes tert-butyl-based side-chain protecting groups.[9][13]

The general workflow for utilizing the HMPA linker is visualized below.

Quantitative Data Summary

The performance of the HMPA linker is evaluated based on loading efficiency, stability during synthesis, and cleavage yield. The following tables summarize typical quantitative data reported in the literature and technical bulletins.

Table 1: First Amino Acid Loading Conditions and Efficiency

| Coupling Method | Reagents | Reaction Time | Typical Loading (mmol/g) | Reference |

|---|---|---|---|---|

| Symmetrical Anhydride | Fmoc-AA (pre-formed anhydride), DMAP (cat.) | 2 - 4 hours | 0.4 - 0.7 | |

| DIC/DMAP | Fmoc-AA, DIC, DMAP (cat.) | 2 - 3 hours | 0.5 - 0.8 | [9][13] |

| MSNT/MeIm | Fmoc-AA, MSNT, N-Methylimidazole | 1 - 2 hours | 0.6 - 0.9 | |

Note: Loading efficiency can be affected by the specific amino acid, resin type, and reaction conditions. DMAP can increase the risk of racemization for sensitive amino acids like Cys and His.

Table 2: Linker Stability and Cleavage Conditions

| Condition / Reagent | Stability of Peptide-Linker Bond | Purpose |

|---|---|---|

| 20-50% Piperidine in DMF | High Stability | Fmoc group removal |

| 1% TFA in DCM | Moderately Stable (some cleavage may occur) | Used for very acid-sensitive resins (e.g., 2-Cl-Trt) |

| 50-95% TFA in DCM (with scavengers) | Labile (Complete Cleavage) | Final peptide cleavage and side-chain deprotection |

Table 3: Standard Cleavage Cocktails and Times

| Cleavage Cocktail (v/v) | Target Peptides | Cleavage Time | Reference |

|---|---|---|---|

| TFA / H₂O (95:5) | Peptides without Trp, Cys, Met | 1.5 - 2 hours | [9] |

| TFA / H₂O / TIPS (95:2.5:2.5) | Peptides with Trp, Arg, Tyr | 2 - 3 hours | N/A |

| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Reagent K" for peptides with multiple sensitive residues (Arg, Cys, Met, Trp) | 2 - 4 hours | [9] |

| 1:1 TFA/DCM | General Cleavage | 1 hour |[13] |

TIPS = Triisopropylsilane, EDT = Ethanedithiol. Scavengers are crucial to prevent re-attachment of the peptide to the resin and to protect sensitive amino acid side chains from modification by reactive carbocations generated during cleavage.

Key Experimental Protocols

The following are detailed, generalized protocols for the use of the HMPA linker. Researchers should optimize these based on their specific resin, amino acids, and available equipment.

This protocol describes how to functionalize a standard aminomethyl-polystyrene resin with the HMPA linker.

Materials:

-

Aminomethyl (AM) resin (e.g., TentaGel AM, NovaSyn TG AM)

-

HMPA (4-(Hydroxymethyl)phenoxyacetic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Swell the aminomethyl resin (1.0 eq.) in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate flask, dissolve HMPA (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.

-

Add the HMPA/HOBt solution to the swollen resin.

-

Add DIC (2.0 eq.) to the resin slurry.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Take a small sample of resin beads, wash thoroughly with DCM and DMF, and perform a Kaiser test to check for free primary amines. A negative test (yellow/colorless beads) indicates complete coupling.

-

If the test is positive, continue agitation or add more coupling reagents.

-

Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the HMPA-functionalized resin in vacuo.

This protocol uses the DIC/DMAP method for attaching the C-terminal amino acid.

Materials:

-

HMPA-functionalized resin (from Protocol 1)

-

Fmoc-protected amino acid

-

DIC

-

4-Dimethylaminopyridine (DMAP)

-

DMF

-

DCM

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Swell the HMPA resin (1.0 eq.) in DCM for 1 hour.

-

Drain the DCM and wash with DMF.

-

In a separate flask, dissolve the Fmoc-amino acid (2.5 eq.) in a minimal amount of DMF. Add this solution to the resin.

-

Add DIC (2.5 eq.) to the resin slurry.

-

In a separate vial, dissolve DMAP (0.1 eq.) in DMF and add it to the reaction mixture.

-

Agitate the mixture at room temperature for 2-3 hours.

-

To cap any unreacted hydroxyl groups, add acetic anhydride (2.0 eq.) and pyridine (2.0 eq.) and continue agitation for 30 minutes.[9][13]

-

Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the loaded resin in vacuo. The loading level can be quantified by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.

This protocol describes the final step to release the unprotected peptide.

Materials:

-

Peptide-loaded HMPA resin

-

Cleavage cocktail (e.g., "Reagent K": TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5 v/v)[9]

-

Cold diethyl ether

-

Centrifuge and tubes

-

Sintered glass funnel

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Place the dry peptide-resin in a reaction vessel.

-

Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).

-

Swirl the mixture occasionally and allow it to react at room temperature for 2-4 hours.[9] The exact time depends on the peptide sequence and protecting groups.

-

Filter the resin through a sintered glass funnel and collect the filtrate.

-

Wash the resin beads with small portions of fresh TFA (2-3x) and combine the filtrates.[9][13]

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

Allow the peptide to precipitate at 4°C for at least 30 minutes (or overnight if necessary).[9]

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3x) to remove scavengers and residual acid.

-

Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The peptide is now ready for purification by HPLC.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

4-Hydroxymethylphenoxyacetic Acid: A Versatile Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid is a valuable bifunctional organic compound that serves as a versatile building block in various synthetic applications, particularly in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a primary alcohol functional group on a stable phenoxy scaffold, allows for orthogonal chemical modifications, making it an ideal component for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its role as a linker and a precursor to bioactive molecules.

Physicochemical and Spectroscopic Data